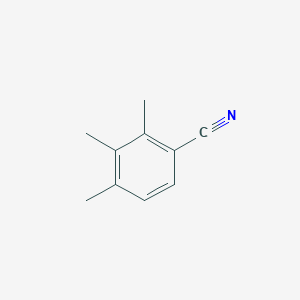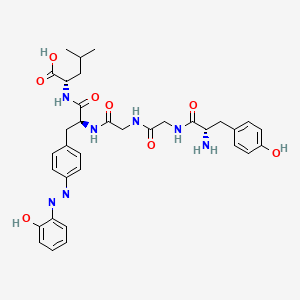
2,3,4-Trimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, where three methyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylbenzonitrile typically involves the alkylation of benzonitrile with methylating agents. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of green chemical reagents and catalysts to ensure environmentally friendly processes. For instance, the use of dimethyl carbonate and ionic liquids as catalysts can enhance the yield and reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives of this compound
Aplicaciones Científicas De Investigación
2,3,4-Trimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a probe in spectroscopic studies.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3,4-Trimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules .
Similar Compounds:
2,4,6-Trimethylbenzonitrile: Another derivative with methyl groups at different positions.
2,4,6-Trimethylbenzonitrile N-oxide: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups can significantly affect the compound’s properties compared to other isomers .
Propiedades
| 77417-06-2 | |
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2,3,4-trimethylbenzonitrile |
InChI |
InChI=1S/C10H11N/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,1-3H3 |
Clave InChI |
TXTISNNAUQWGPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)


